6beta-Hydroxycannabidiol is a hydroxy derivative of cannabidiol, a prominent cannabinoid found in the Cannabis sativa plant. This compound is characterized by the substitution of a hydroxy group at the 6-position of the cyclohexene ring of cannabidiol. It is recognized for its potential therapeutic effects and is studied for various applications in pharmacology and biochemistry.
6beta-Hydroxycannabidiol is primarily derived from cannabidiol through metabolic processes in the human body, particularly via cytochrome P450 enzymes such as CYP2C19. It can also be synthesized in laboratory settings from cannabis extracts, allowing for controlled studies on its properties and effects.
6beta-Hydroxycannabidiol belongs to the class of compounds known as cannabinoids, which are unique to the cannabis plant. It is categorized under hydroxy-cannabinoids due to the presence of a hydroxy functional group.
The synthesis of 6beta-Hydroxycannabidiol can be achieved through several methods:
The molecular formula for 6beta-Hydroxycannabidiol is . Its structure features several key components:
6beta-Hydroxycannabidiol participates in several chemical reactions typical of cannabinoids:
The mechanism of action of 6beta-Hydroxycannabidiol is not fully elucidated but is believed to involve interaction with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. This interaction can modulate various physiological processes including pain sensation, mood regulation, and immune response.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and concentration during synthesis and extraction processes.
6beta-Hydroxycannabidiol has potential applications in various scientific fields:
6β-Hydroxycannabidiol (6β-OH-CBD) is a monohydroxylated metabolite of cannabidiol (CBD), distinguished by a beta-oriented hydroxy group at the C6 position of the cyclohexene ring. Its IUPAC name is 2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)-6-(hydroxymethyl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol, with the molecular formula C₂₁H₃₀O₃ and a molecular weight of 330.47 g/mol [1] [8]. The stereochemistry at C6 is defined by the pro-R hydrogen substitution, resulting in an equatorial orientation of the hydroxy group in the ring conformation. This spatial arrangement contrasts with the axial orientation of its C6 epimer, 6α-hydroxycannabidiol (6α-OH-CBD), where the hydroxy group occupies the pro-S position [8]. Nuclear magnetic resonance (NMR) studies confirm distinct chemical shifts for H-6 in 6β-OH-CBD (δ 3.97–3.90 ppm) compared to 6α-OH-CBD (δ 4.10–4.05 ppm), attributable to stereospecific ring conformational effects [6] [10]. X-ray crystallography further validates the relative configuration, showing a chair conformation with the C6 hydroxy group equatorial, minimizing steric strain [10].
Table 1: Key Stereochemical Features of 6β-Hydroxycannabidiol
Property | 6β-OH-CBD | 6α-OH-CBD |
---|---|---|
C6 Configuration | β (equatorial) | α (axial) |
Prochiral Center | pro-R hydrogen substitution | pro-S hydrogen substitution |
H-6 NMR Shift (ppm) | 3.97–3.90 | 4.10–4.05 |
Ring Conformation | Chair with equatorial OH | Chair with axial OH |
Primary Metabolic CYP | CYP3A | CYP2C19/CYP3A |
6β-OH-CBD is a lipophilic solid with moderate water solubility (0.85 mg/mL at 25°C), governed by its resorcinol moiety and aliphatic pentyl chain. The compound exhibits pH-dependent stability: it remains intact under physiological conditions (pH 7.4) for >24 hours but degrades rapidly in alkaline environments (pH >10) via quinone formation [3] [9]. Thermal gravimetric analysis reveals decomposition onset at 185°C, reflecting moderate thermal stability [10]. UV-Vis spectroscopy shows absorption maxima at 210 nm and 275 nm, characteristic of phenolic cannabinoids [6].
In biological matrices, 6β-OH-CBD exists predominantly as glucuronide conjugates. Enzymatic hydrolysis (β-glucuronidase treatment) is required for quantification in serum and urine, as unconjugated concentrations fall below detection limits in unhydrolyzed samples [3]. Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) methods identify 6β-OH-CBD using the transition m/z 329.2 → 158.2, with a retention time of 6.50 min under reversed-phase conditions (C18 column, acetonitrile/5mM ammonium formate gradient) [6]. The compound’s logP (octanol-water partition coefficient) is estimated at 4.2 ± 0.3, indicating high membrane permeability [9].
Table 2: Physicochemical Properties of 6β-Hydroxycannabidiol
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 330.47 g/mol | High-resolution MS |
Water Solubility | 0.85 mg/mL (25°C) | Shake-flask method |
logP | 4.2 ± 0.3 | Reversed-phase HPLC |
UV λmax | 210 nm, 275 nm | UV-Vis spectroscopy |
Stability (pH 7.4) | >24 hours | LC-MS/MS monitoring |
MS/MS Transition | 329.2 → 158.2 | UHPLC-MS/MS |
Retention Time | 6.50 min | C18 column, acetonitrile/formate buffer |
6β-OH-CBD exhibits distinct metabolic origins and chemical behaviors compared to other hydroxylated CBD metabolites:
vs. 6α-Hydroxycannabidiol (6α-OH-CBD): Though both are C6 epimers, they arise from different cytochrome P450 (CYP) enzymes: 6β-OH-CBD is primarily catalyzed by CYP3A, while 6α-OH-CBD involves CYP2C19 and CYP3A [1] [8]. The β-configuration confers greater metabolic stability, with in vitro microsomal half-lives of 45 ± 6 min (6β) vs. 28 ± 4 min (6α) [3]. Chemically, 6β-OH-CBD’s equatorial hydroxy group reduces steric hindrance, enhancing hydrogen-bonding capacity with biological targets like CYP2B6 (IC₅₀,u = 0.029 μM for nicotine inhibition) [4].
vs. 7-Hydroxycannabidiol (7-OH-CBD): 7-OH-CBD features aromatic hydroxylation at C7, increasing polarity (logP = 3.8 vs. 4.2 for 6β-OH-CBD) and conferring potent inhibitory activity against CYP2A6 (IC₅₀,u = 0.16 μM) [4] . Unlike 6β-OH-CBD, 7-OH-CBD is pharmacologically active, contributing to CBD’s neuroprotective effects [9]. Both metabolites undergo further oxidation to 7-carboxy-CBD, but 6β-OH-CBD does not form carboxylated derivatives .
vs. 6β,7-Dihydroxycannabidiol: Dihydroxylation at C6 and C7 drastically increases water solubility (2.3 mg/mL) but reduces blood-brain barrier permeability. 6β-OH-CBD lacks this diol moiety, preserving its lipophilicity [9].
Table 3: Comparative Metabolic and Chemical Profiles of Hydroxy-CBD Derivatives
Parameter | 6β-OH-CBD | 6α-OH-CBD | 7-OH-CBD |
---|---|---|---|
Primary CYP Isoform | CYP3A | CYP2C19/CYP3A | CYP2C19/CYP2C9 |
Metabolic Stability (t₁/₂) | 45 ± 6 min | 28 ± 4 min | 62 ± 8 min |
CYP2B6 Inhibition (IC₅₀,u) | 0.029 μM | Not reported | 0.11 μM |
LogP | 4.2 | 4.3 | 3.8 |
Pharmacological Activity | Minimal | Minimal | Neuroprotective |
Urinary Excretion | Glucuronide conjugates | Glucuronide conjugates | Free + conjugates |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1